4-Butoxy-2-fluoro-1-methylbenzene
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Overview
Description
“4-Butoxy-2-fluoro-1-methylbenzene” is an organic compound of the benzene family. It has the molecular formula C11H15FO and a molecular weight of 182.23 g/mol.
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic system .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with butoxy, fluoro, and methyl substituents . The exact positions of these substituents can be determined by NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Benzene derivatives like “this compound” can undergo various reactions, including electrophilic aromatic substitution . The benzylic position is particularly reactive due to resonance stabilization . It can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. These properties include its melting point, boiling point, density, and solubility .properties
IUPAC Name |
4-butoxy-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMYZMPMRSMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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